

Boiling Point Analysis: (1R,2R)-2-(Dimethylamino)cyclopentanol and Structural Analogs

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1R,2R)-2-(Dimethylamino)cyclopentanol

Cat. No.: B1315321

[Get Quote](#)

This guide provides a comparative analysis of the boiling point of **(1R,2R)-2-(Dimethylamino)cyclopentanol** against its structural analogs. The data presented is intended for researchers, scientists, and professionals in the field of drug development to understand the physicochemical properties of this compound.

Comparative Boiling Point Data

The boiling point of a substance is a critical physical property that provides insights into its volatility and the intermolecular forces present. The following table summarizes the experimentally determined boiling points of **(1R,2R)-2-(Dimethylamino)cyclopentanol** and related compounds.

Compound Name	Structure	Molecular Formula	Boiling Point (°C)
(1R,2R)-2-(Dimethylamino)cyclopentanol	<chem>C7H15NO</chem>	C ₇ H ₁₅ NO	144 - 147[1]
Cyclopentanol	<chem>C5H10O</chem>	C ₅ H ₁₀ O	139 - 140.85[2][3][4]
N,N-Dimethylcyclopentanamine	<chem>C7H15N</chem>	C ₇ H ₁₅ N	136.4
trans-2-Aminocyclopentanol hydrochloride	<chem>C5H11NO.HCl</chem>	C ₅ H ₁₁ NO·HCl	220.9[5]
2-Aminocyclopentanol	<chem>C5H11NO</chem>	C ₅ H ₁₁ NO	114 - 115 (at 13 Torr)

Analysis of Structural Effects on Boiling Point:

The presence of a hydroxyl (-OH) group in **(1R,2R)-2-(Dimethylamino)cyclopentanol** allows for hydrogen bonding, a strong intermolecular force, which significantly increases its boiling point compared to N,N-Dimethylcyclopentanamine, which lacks this functional group.

Cyclopentanol also exhibits hydrogen bonding, resulting in a boiling point that is notably higher than what would be expected for a cycloalkane of similar molecular weight. The boiling point of **(1R,2R)-2-(Dimethylamino)cyclopentanol** is slightly higher than that of cyclopentanol, which can be attributed to its larger molecular weight and the presence of the dimethylamino group, which can also participate in dipole-dipole interactions. The hydrochloride salt of trans-2-Aminocyclopentanol shows a much higher boiling point due to the strong ionic interactions present in the salt form. The boiling point of 2-Aminocyclopentanol is provided at reduced pressure and is therefore not directly comparable to the others, but it is expected to be lower than that of **(1R,2R)-2-(Dimethylamino)cyclopentanol** at atmospheric pressure due to the smaller molecular weight.

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid can be experimentally determined using several methods. The two common methods are the distillation method for larger sample volumes and the capillary

method (micro boiling point determination) for smaller quantities.

Capillary Method (Siwoloboff Method)

This method is suitable for small amounts of liquid.

Apparatus:

- Thiele tube or a beaker with a high-boiling point liquid (e.g., mineral oil, silicone oil)
- Thermometer
- Capillary tube (sealed at one end)
- Small test tube or fusion tube
- Bunsen burner or heating mantle
- Stirring mechanism

Procedure:

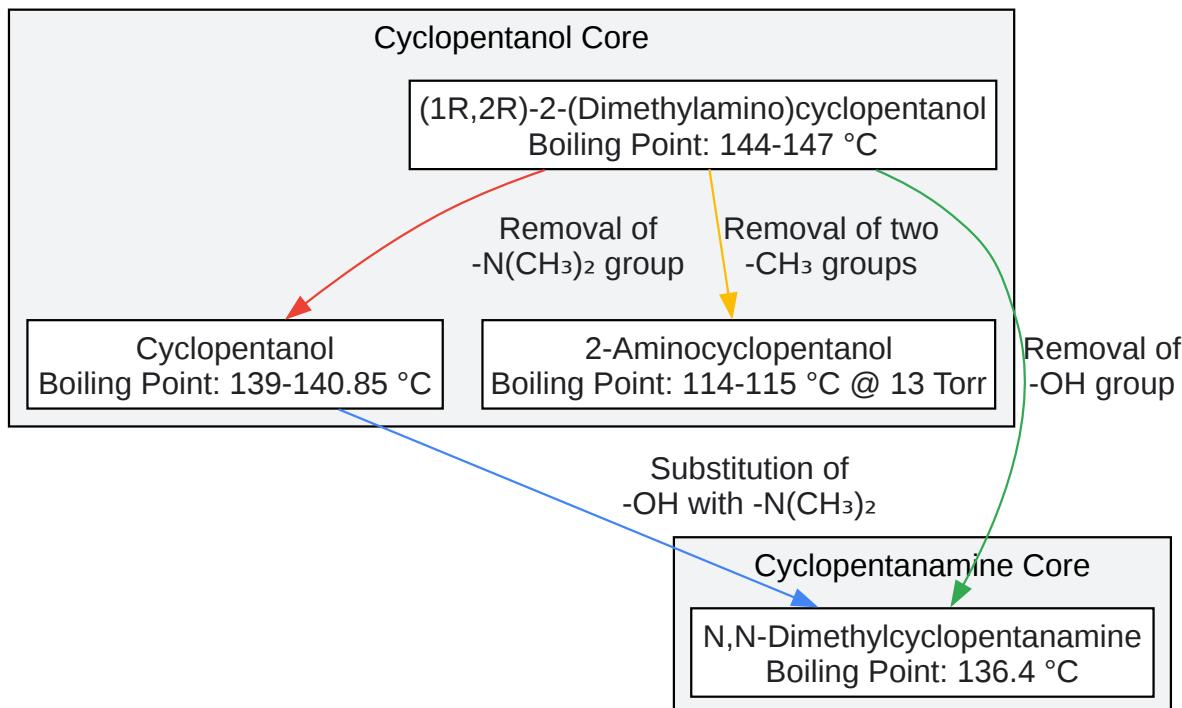
- A small amount of the liquid sample is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
- The test tube assembly is attached to a thermometer and immersed in the heating bath (Thiele tube or beaker).
- The bath is heated gently and stirred continuously.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the liquid.
- Heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the bath is allowed to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

Distillation Method

For larger volumes of liquid, the boiling point can be determined during simple distillation.

Apparatus:


- Distillation flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or water bath
- Boiling chips

Procedure:

- The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
- The liquid is heated to boiling.
- As the liquid boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.
- This stable temperature, at which the liquid and vapor are in equilibrium and the vapor is condensing in the condenser, is recorded as the boiling point.

Structural Relationships

The following diagram illustrates the structural relationships between **(1R,2R)-2-(Dimethylamino)cyclopentanol** and its analogs discussed in this guide.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,1-dimethylcyclopentan-1-amine | 585544-36-1 | Benchchem [benchchem.com]
- 2. N,N-Dimethylcyclopentanamine | CAS#:18636-91-4 | Chemsra [chemsra.com]

- 3. N,N-dimethylcyclopent-2-en-1-amine | C7H13N | CID 139372 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentanamine, N,N-dimethyl- | C7H15N | CID 140407 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Cyclopentanamine,N,N-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Boiling Point Analysis: (1R,2R)-2-(Dimethylamino)cyclopentanol and Structural Analogs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315321#boiling-point-of-1r-2r-2-dimethylamino-cyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com